4-Fluoro-3-(phenylmethoxy)benzenemethanol

Medicinal Chemistry Drug Design Physicochemical Property

4-Fluoro-3-(phenylmethoxy)benzenemethanol, also known as (3-(benzyloxy)-4-fluorophenyl)methanol, is a fluorinated aromatic compound with the molecular formula C14H13FO2 and a molecular weight of 232.25 g/mol. Its core structure comprises a benzyl alcohol functional group on a benzene ring that is also substituted with a fluorine atom and a benzyl-protected phenol.

Molecular Formula C14H13FO2
Molecular Weight 232.25 g/mol
CAS No. 959251-11-7
Cat. No. B3317393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-(phenylmethoxy)benzenemethanol
CAS959251-11-7
Molecular FormulaC14H13FO2
Molecular Weight232.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=CC(=C2)CO)F
InChIInChI=1S/C14H13FO2/c15-13-7-6-12(9-16)8-14(13)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2
InChIKeyODJLDWHTUSENKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-3-(phenylmethoxy)benzenemethanol (CAS 959251-11-7) as a Differentiated Fluorinated Building Block


4-Fluoro-3-(phenylmethoxy)benzenemethanol, also known as (3-(benzyloxy)-4-fluorophenyl)methanol, is a fluorinated aromatic compound with the molecular formula C14H13FO2 and a molecular weight of 232.25 g/mol . Its core structure comprises a benzyl alcohol functional group on a benzene ring that is also substituted with a fluorine atom and a benzyl-protected phenol . This specific arrangement of functional groups positions it as a versatile intermediate, particularly in the synthesis of small-molecule tyrosine kinase inhibitors , and as a radiosynthetic precursor for novel PET imaging agents targeting cardiac sympathetic innervation .

Why 4-Fluoro-3-(phenylmethoxy)benzenemethanol Cannot Be Substituted with Generic Analogs


Direct substitution of 4-Fluoro-3-(phenylmethoxy)benzenemethanol with its closest analogs, such as the regioisomer 4-benzyloxy-3-fluorobenzyl alcohol (CAS 536974-94-4) or the deprotected 4-fluoro-3-hydroxybenzyl alcohol (CAS 934241-78-8), will lead to significant differences in physicochemical properties, synthetic utility, and downstream performance. The target compound's specific 3-benzyloxy-4-fluoro substitution pattern on the benzyl alcohol core imparts a unique LogP value of 2.915 , a critical factor influencing membrane permeability in drug design . In contrast, the regioisomer exhibits altered electronic and steric properties, and the deprotected analog is far more hydrophilic and reactive, lacking the orthogonal protection required for multi-step synthetic sequences. The price differential further underscores its specialized nature, with the target compound commanding a significant premium (e.g., £498.00/g) over its regioisomer (£161.00/g) , reflecting its specific utility in demanding applications like radiosynthesis where high neuronal uptake rates (0.68 ml/min/g) have been achieved using this precise scaffold .

Quantitative Differentiation of 4-Fluoro-3-(phenylmethoxy)benzenemethanol Against Key Comparators


Lipophilicity (LogP) Comparison: Enhanced Membrane Permeability vs. Deprotected Analog

The calculated partition coefficient (LogP) of 4-Fluoro-3-(phenylmethoxy)benzenemethanol is 2.915 . This value is significantly higher than that of its deprotected analog, 4-fluoro-3-hydroxybenzyl alcohol, which is estimated to have a LogP of approximately 1.46 [1]. The 1.455-unit increase in LogP demonstrates the profound effect of the benzyl protecting group on lipophilicity, which is a key determinant of passive membrane permeability in a biological context .

Medicinal Chemistry Drug Design Physicochemical Property

Regioisomeric Specificity: Purity and Cost Differentiators Against 4-Benzyloxy-3-fluorobenzyl Alcohol

The regioisomer 4-benzyloxy-3-fluorobenzyl alcohol (CAS 536974-94-4) is a common alternative. However, commercially available grades of the target compound, 4-Fluoro-3-(phenylmethoxy)benzenemethanol, are offered with a higher minimum purity specification of NLT 98% , compared to typical purities of 95% for the regioisomer . This higher purity is reflected in a significant price premium, with the target compound costing £498.00/g versus £161.00/g for the regioisomer . This premium is justified in applications where even minor isomeric impurities can lead to divergent reaction pathways or challenging purification of final products .

Synthetic Chemistry Analytical Chemistry Procurement

Validated Application: Quantified Performance as a Radiosynthetic Precursor for Cardiac PET Imaging

This compound has been specifically utilized as a key intermediate in the synthesis of [18F]4-fluoro-m-hydroxyphenethylguanidine ([18F]4F-MHPG), a novel PET radiotracer for cardiac sympathetic innervation . In biodistribution studies, the resulting radiotracer, synthesized using this intermediate, demonstrated a neuronal uptake rate of 0.68 ml/min/g wet weight in isolated rat hearts and a very long retention time with a half-life (T1/2) greater than 13 hours . A PET imaging study in a nonhuman primate yielded high-quality cardiac images with a heart-to-blood ratio of 5-to-1 at 80-90 minutes post-injection . This application-specific performance is not documented for its regioisomer or deprotected analog.

Positron Emission Tomography Radiochemistry Cardiology

Safety and Handling Profile: Quantified Hazard Classification for Laboratory Procurement

The compound is classified with a GHS07 pictogram and the signal word 'Warning' . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This safety profile dictates specific storage conditions, requiring the compound to be kept sealed in a dry environment at 2-8°C . This is a more stringent requirement than for some simpler, non-irritant benzyl alcohols and is a key operational consideration for laboratory procurement and handling.

Lab Safety Chemical Handling Procurement

Orthogonal Reactivity: Benzyl Protection Enables Divergent Synthesis

The benzyl group in 4-Fluoro-3-(phenylmethoxy)benzenemethanol provides orthogonal protection for the phenolic hydroxyl, which is critical for multi-step syntheses of complex kinase inhibitors targeting IGF-1R and c-Met . Unlike the deprotected analog, this compound can be deprotected under mild hydrogenolysis conditions without affecting other functional groups [1]. This differentiates it from analogs with different protecting groups (e.g., methyl ethers) that require harsher, less selective cleavage conditions.

Synthetic Methodology Protecting Groups Medicinal Chemistry

Validated Application Scenarios for 4-Fluoro-3-(phenylmethoxy)benzenemethanol


Synthesis of Small-Molecule Tyrosine Kinase Inhibitors (TKIs)

Utilized as a protected 3-hydroxy-4-fluorophenyl scaffold, this compound is a critical building block for introducing a metabolically stable and potency-modulating bioisostere into kinase inhibitors targeting IGF-1R and c-Met . Its high purity (NLT 98%) and orthogonal benzyl protection are essential for achieving the reproducible yields and purity required for structure-activity relationship (SAR) studies and preclinical candidate synthesis .

Radiosynthesis of Novel PET Imaging Agents

Validated as a precursor for the multi-step radiosynthesis of [18F]4F-MHPG, a PET tracer for quantitative imaging of cardiac sympathetic nerve density . The performance of the final radiotracer (neuronal uptake of 0.68 ml/min/g and a heart-to-blood ratio of 5:1) is directly tied to the use of this specific synthetic intermediate . Procurement is justified for any research group seeking to replicate or build upon this published imaging method.

Building Block for Fluorinated Drug Discovery Libraries

As a versatile fluorinated aromatic compound with a LogP of 2.915, it is an ideal building block for generating focused libraries in medicinal chemistry campaigns, particularly where balanced lipophilicity and the potential for late-stage deprotection are desired . Its higher cost relative to simpler building blocks is offset by the unique physicochemical and structural properties it imparts to novel chemical entities.

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